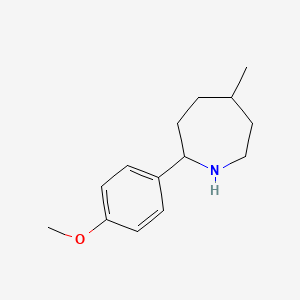
3,4-Dichloro-5-isobutoxypyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dicloro-5-isobutoxipiridazina es un compuesto químico con la fórmula molecular C8H10Cl2N2O y un peso molecular de 221.08 g/mol Es un derivado de piridazina clorado, que es un tipo de compuesto aromático heterocíclico que contiene dos átomos de nitrógeno en un anillo de seis miembros.
Métodos De Preparación
La síntesis de 3,4-Dicloro-5-isobutoxipiridazina normalmente implica la cloración de derivados de piridazina. Una ruta sintética común incluye la reacción de 3,4-dicloropiridazina con alcohol isobutílico bajo condiciones específicas para introducir el grupo isobutoxi . Las condiciones de reacción a menudo implican el uso de una base como el carbonato de sodio y un solvente como el dioxano o el agua. Los métodos de producción industrial pueden implicar rutas sintéticas similares, pero optimizadas para la producción a gran escala, lo que garantiza un alto rendimiento y pureza.
Análisis De Reacciones Químicas
3,4-Dicloro-5-isobutoxipiridazina experimenta diversas reacciones químicas, incluyendo:
Sustitución: Los átomos de cloro en el compuesto pueden ser sustituidos por otros grupos utilizando reacciones de sustitución nucleofílica.
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de derivados de quinona, mientras que las reacciones de sustitución pueden producir diversos derivados de piridazina sustituidos.
Aplicaciones Científicas De Investigación
3,4-Dicloro-5-isobutoxipiridazina tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
El mecanismo de acción de 3,4-Dicloro-5-isobutoxipiridazina implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, se ha demostrado que compuestos similares interrumpen las funciones endocrinas al interactuar con el eje hipotálamo-hipófisis-gónadas-hígado (HPGL) . El compuesto puede ejercer sus efectos uniéndose a receptores o enzimas, lo que lleva a alteraciones en la expresión genética y el equilibrio hormonal.
Comparación Con Compuestos Similares
3,4-Dicloro-5-isobutoxipiridazina se puede comparar con otros derivados de piridazina, como:
Piridazina: Un compuesto heterocíclico básico con dos átomos de nitrógeno adyacentes.
Piridazinona: Un derivado con un grupo carbonilo en la tercera posición, conocido por sus diversas actividades farmacológicas.
3,4-Dicloro-1,2,5-tiadiazol: Un tiadiazol clorado utilizado en la agricultura.
La singularidad de 3,4-Dicloro-5-isobutoxipiridazina radica en su patrón de sustitución específico, que imparte propiedades químicas y biológicas distintas, haciéndolo valioso para diversas aplicaciones.
Propiedades
Número CAS |
1346698-01-8 |
|---|---|
Fórmula molecular |
C8H10Cl2N2O |
Peso molecular |
221.08 g/mol |
Nombre IUPAC |
3,4-dichloro-5-(2-methylpropoxy)pyridazine |
InChI |
InChI=1S/C8H10Cl2N2O/c1-5(2)4-13-6-3-11-12-8(10)7(6)9/h3,5H,4H2,1-2H3 |
Clave InChI |
KHPQIGRTLVBTRU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC1=CN=NC(=C1Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






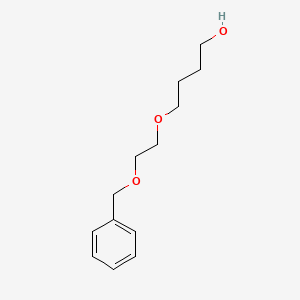
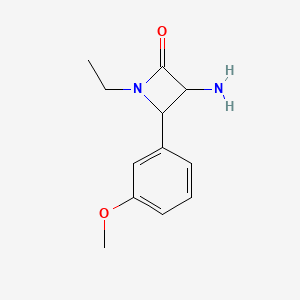
![6-Ethyl-3-isopropylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11883044.png)

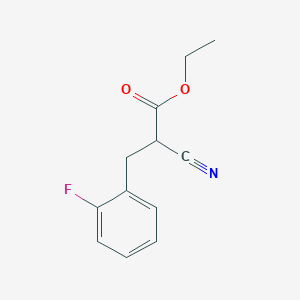

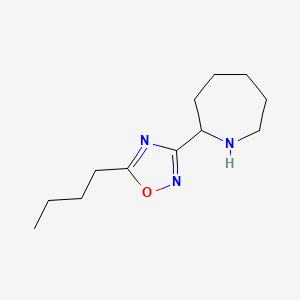
![Methyl 5,7-dimethyl-6,8-dioxo-5,7-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B11883082.png)

